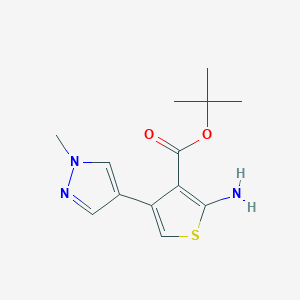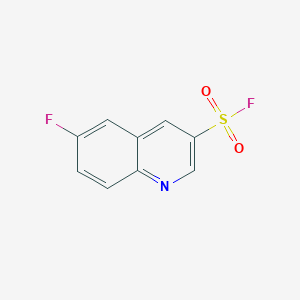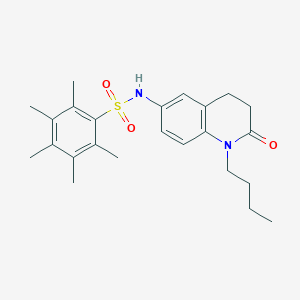
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O3S and its molecular weight is 428.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has led to the exploration of various derivatives for potential pharmacological applications. Studies have focused on synthesizing a range of quinoline and sulfonamide derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential, as well as their structure-activity relationships. For instance, compounds exhibiting significant pharmacological activities have been synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, highlighting the potential of these compounds in medicinal chemistry (Rahman et al., 2014).
Antimicrobial Activity
Further research into the applications of this compound derivatives has demonstrated their potential in combating microbial infections. Novel derivatives have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains. These studies have revealed significantly higher antimicrobial activity in certain derivatives, which could lead to new treatments for infectious diseases (Vanparia et al., 2010).
Anticancer Potential
The exploration of this compound derivatives has extended into the field of oncology, where several compounds have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives have shown promising results, outperforming standard drugs like Doxorubicin in efficacy against certain cancer cell lines. This highlights the potential of these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).
Environmental Impact and Toxicology
While focusing on the pharmaceutical applications of these compounds, research has also addressed environmental and toxicological concerns. N-Butylbenzenesulfonamide, a related compound, has been extensively studied for its environmental presence, potential for human exposure, and toxicological effects. Studies on its neurotoxicity and metabolism in both in vitro and in vivo models have provided crucial information on its safety profile and environmental impact (Rider et al., 2012).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-7-8-13-26-22-11-10-21(14-20(22)9-12-23(26)27)25-30(28,29)24-18(5)16(3)15(2)17(4)19(24)6/h10-11,14,25H,7-9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSCRUHYYLDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

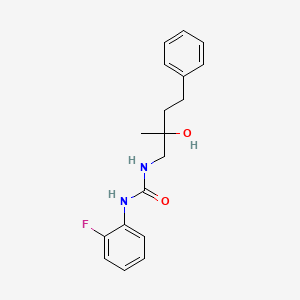


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)
![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
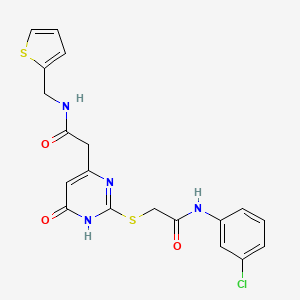
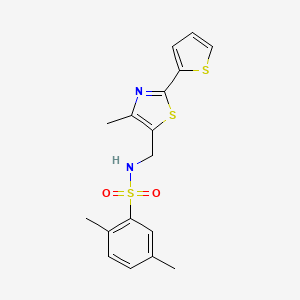

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
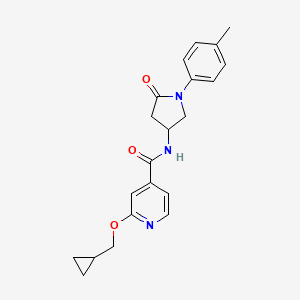
![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
